(R)-1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine
(R)-1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine
Brand Name:
Vulcanchem
CAS No.:
181481-62-9
VCID:
VC21244401
InChI:
InChI=1S/C11H15NO2/c1-2-3-9(12)8-4-5-10-11(6-8)14-7-13-10/h4-6,9H,2-3,7,12H2,1H3/t9-/m1/s1
SMILES:
CCCC(C1=CC2=C(C=C1)OCO2)N
Molecular Formula:
C11H15NO2
Molecular Weight:
193.24 g/mol
(R)-1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine
CAS No.: 181481-62-9
Cat. No.: VC21244401
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 181481-62-9 |
|---|---|
| Molecular Formula | C11H15NO2 |
| Molecular Weight | 193.24 g/mol |
| IUPAC Name | (1R)-1-(1,3-benzodioxol-5-yl)butan-1-amine |
| Standard InChI | InChI=1S/C11H15NO2/c1-2-3-9(12)8-4-5-10-11(6-8)14-7-13-10/h4-6,9H,2-3,7,12H2,1H3/t9-/m1/s1 |
| Standard InChI Key | DFTBFIMTDRVUQC-SECBINFHSA-N |
| Isomeric SMILES | CCC[C@H](C1=CC2=C(C=C1)OCO2)N |
| SMILES | CCCC(C1=CC2=C(C=C1)OCO2)N |
| Canonical SMILES | CCCC(C1=CC2=C(C=C1)OCO2)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator